![molecular formula C16H15N5O3S B2994427 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-24-8](/img/structure/B2994427.png)
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tuberculosis Treatment
This compound has been identified as a promising noncovalent inhibitor of Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) , which is a key target for treating tuberculosis (TB). The discovery process has been enhanced by computer-aided drug design (CADD) strategies, leading to the identification of derivatives with significant anti-mycobacterial activity .
Neuroprotective Properties
Research has indicated that triazole-pyrimidine hybrid compounds, which include the mentioned compound, have shown promising neuroprotective properties. This suggests potential applications in the treatment or management of neurological disorders .
Mecanismo De Acción
Target of Action
The primary target of this compound is the GLP-1 receptor . The GLP-1 receptor is a protein that plays a crucial role in regulating blood sugar levels and is often targeted in the treatment of diabetes .
Mode of Action
The compound acts as a GLP-1 receptor agonist . This means it binds to the GLP-1 receptor and activates it, mimicking the action of the body’s natural GLP-1. Activation of the GLP-1 receptor stimulates insulin secretion, inhibits glucagon secretion, and slows gastric emptying, all of which help to regulate blood glucose levels .
Biochemical Pathways
The activation of the GLP-1 receptor triggers a cascade of biochemical reactions. These include the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels then activate protein kinase A, which phosphorylates various target proteins, leading to the release of insulin from pancreatic beta cells .
Result of Action
The activation of the GLP-1 receptor by this compound leads to a decrease in blood glucose levels. This is achieved through the stimulation of insulin secretion, inhibition of glucagon secretion, and slowing of gastric emptying . These actions collectively help to regulate blood glucose levels, making this compound potentially useful in the treatment and/or prevention of diabetes .
Propiedades
IUPAC Name |
3-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-13-2-1-10(9-17-13)15(23)20-6-3-11(4-7-20)21-16(24)14-12(18-19-21)5-8-25-14/h1-2,5,8-9,11H,3-4,6-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYQYSJVLAQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.